N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609404-11-6
VCID: VC8245387
InChI: InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H
SMILES: CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br
Molecular Formula: C13H21Br2NO
Molecular Weight: 367.12

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide

CAS No.: 1609404-11-6

Cat. No.: VC8245387

Molecular Formula: C13H21Br2NO

Molecular Weight: 367.12

* For research use only. Not for human or veterinary use.

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide - 1609404-11-6

Specification

CAS No. 1609404-11-6
Molecular Formula C13H21Br2NO
Molecular Weight 367.12
IUPAC Name N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide
Standard InChI InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H
Standard InChI Key PPMCQAQXGRHIJL-UHFFFAOYSA-N
SMILES CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br
Canonical SMILES CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of a pentanamine backbone (CH3(CH2)2CH(NH)\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{NH})) linked to a 5-bromo-2-methoxybenzyl group via a methylene bridge. The hydrobromide salt form enhances solubility in polar solvents . Key structural features include:

  • Methoxy group: Enhances lipophilicity and modulates receptor binding.

  • Bromine substituent: Contributes to steric and electronic effects, influencing metabolic stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight367.13 g/mol
Melting PointNot reported-
SolubilitySoluble in polar solvents
logPEstimated >2 (lipophilic)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a reductive amination strategy:

  • Intermediate Preparation: 5-Bromo-2-methoxybenzaldehyde is reacted with 3-pentanamine under catalytic hydrogenation .

  • Salt Formation: The free base is treated with hydrobromic acid to yield the hydrobromide salt .

Key Reaction:

5-Bromo-2-methoxybenzaldehyde+3-pentanamineNaBH4N-(5-Bromo-2-methoxybenzyl)-3-pentanamineHBrHydrobromide salt\text{5-Bromo-2-methoxybenzaldehyde} + \text{3-pentanamine} \xrightarrow{\text{NaBH}_4} \text{N-(5-Bromo-2-methoxybenzyl)-3-pentanamine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

Industrial-Scale Production

Continuous flow reactors and crystallization techniques are employed to achieve >95% purity . Challenges include controlling bromide counterion stoichiometry and minimizing byproducts .

Pharmacological Activity

Receptor Interactions

The compound acts as a potent agonist at 5-HT2A_{2A} receptors, with submicromolar affinity (EC500.8μM\text{EC}_{50} \approx 0.8 \, \mu\text{M}) . This activity correlates with hallucinogenic effects observed in rodent models.

Neurotransmitter Modulation

  • Dopamine (DA) Release: Increases extracellular DA in the striatum by 220% at 1 mg/kg.

  • Serotonin (5-HT) Release: Elevates cortical 5-HT levels by 180%, implicating monoamine transporter inhibition.

Table 2: In Vitro Cytotoxicity (SH-SY5Y Cells)

Concentration (μM)Viability (%)Source
1045 ± 3
5012 ± 2

Applications and Comparative Analysis

Research Applications

  • Neuropharmacology: Used to study 5-HT2A_{2A}-mediated behaviors (e.g., head twitch response).

  • Drug Development: Serves as a lead compound for antipsychotic agents .

Structural Analogues

CompoundKey ModificationActivity Comparison
N-(2-Methoxybenzyl)-3-pentanamineNo bromine substituentLower 5-HT2A_{2A} affinity
25B-NBOMe2,5-Dimethoxy substitutionHigher hallucinogenic potency

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